molecular formula C23H20F3N7O B2924295 (4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 920178-68-3

(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2924295
CAS RN: 920178-68-3
M. Wt: 467.456
InChI Key: ZLVYDJPKAGZKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups and rings that are common in medicinal chemistry, including a pyrazolo[3,4-d]pyrimidine ring, a piperazine ring, and a phenyl ring with a trifluoromethyl group . These groups are often found in compounds with various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The geometry optimization of similar compounds is often carried out using computational chemistry software .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[3,4-d]pyrimidine ring, in particular, is a reactive moiety that can undergo various transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its pharmacokinetic properties .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel Pyrazole and Pyrimidine Derivatives : A study explored the synthesis of pyrazole derivatives, diaminopyrimidine derivatives, pyrazolo[1,5-a]pyrimidines, and others using enaminonitriles. These compounds showed significant antitumor activity against the MCF-7 cell line, along with antimicrobial and antioxidant activities. Density Functional Theory (DFT) calculations were used to investigate the equilibrium geometry of novel derivatives, linking structure-activity relationships with biological activity (Farag & Fahim, 2019).

  • Antagonist Activity of Bicyclic Derivatives : Another study synthesized bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, evaluating them for 5-HT2 and alpha 1 receptor antagonist activity. Among these, specific compounds demonstrated potent 5-HT2 antagonist activity, suggesting their utility as components of 5-HT2 antagonists (Watanabe et al., 1992).

  • Synthesis of Pyrazolo[1,5-a]pyrimidines Containing Naphtofuran Moiety : A study reported the synthesis of novel pyrazolo[1,5-a]pyrimidines and related compounds, showcasing an approach that utilizes the sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone. These synthesized compounds were characterized by their structural and chemical properties (Abdelhamid, Shokry, & Tawfiek, 2012).

  • Antimicrobial Activities of 1,2,4-Triazole Derivatives : Research on the synthesis of novel 1,2,4-triazole derivatives showed that these compounds exhibited good to moderate antimicrobial activities against various microorganisms. This study contributes to the development of potential antimicrobial agents (Bektaş et al., 2007).

  • Inotropic Evaluation of Triazolophthalazine Derivatives : Compounds bearing substituted piperazine moieties were synthesized and evaluated for their positive inotropic activity. Some derivatives showed favorable activities compared to standard drugs, indicating their potential for developing heart-related therapies (Ma et al., 2014).

Future Directions

Future research could involve further optimization of this compound to improve its biological activity, as well as detailed studies of its mechanism of action . Additionally, the synthesis of this compound could be optimized to improve yields and reduce the use of hazardous reagents .

properties

IUPAC Name

[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N7O/c1-15-5-7-18(8-6-15)33-21-19(29-30-33)20(27-14-28-21)31-9-11-32(12-10-31)22(34)16-3-2-4-17(13-16)23(24,25)26/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVYDJPKAGZKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.